1-(Cyclopropylsulfonyl)piperazine hydrochloride
Overview
Description
1-(Cyclopropylsulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C7H14N2O2S·HCl and a molecular weight of 226.724 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities .
Preparation Methods
The synthesis of 1-(Cyclopropylsulfonyl)piperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazine derivatives are then deprotected using reagents like PhSH (thiophenol) to yield the desired compound .
Industrial production methods for piperazine derivatives often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
1-(Cyclopropylsulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted piperazine derivatives .
Scientific Research Applications
1-(Cyclopropylsulfonyl)piperazine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Cyclopropylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives generally act as GABA receptor agonists, which means they bind to and activate gamma-aminobutyric acid (GABA) receptors in the nervous system . This leads to the inhibition of neurotransmitter release and results in various pharmacological effects, such as sedation, muscle relaxation, and anticonvulsant activity .
Comparison with Similar Compounds
1-(Cyclopropylsulfonyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:
- 1-(2-Chloroethyl)piperazine hydrochloride
- 1-(3-Trifluoromethylphenyl)piperazine
- 1-(2-Bromoethyl)piperazine hydrochloride
These compounds share a similar piperazine core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities . The uniqueness of this compound lies in its cyclopropylsulfonyl group, which imparts distinct chemical reactivity and potential biological effects .
Properties
IUPAC Name |
1-cyclopropylsulfonylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.ClH/c10-12(11,7-1-2-7)9-5-3-8-4-6-9;/h7-8H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQSYWUXRAPUHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057385-13-3 | |
Record name | 1-(cyclopropanesulfonyl)piperazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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